4-(2,2-Dimethoxy-ethyl)-5-[3-(morpholine-4-sulfonyl)-phenyl]-4H-[1,2,4]triazole-3-thiol
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Overview
Description
4-(2,2-Dimethoxyethyl)-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a morpholine sulfonyl group, and a dimethoxyethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-dimethoxyethyl)-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.
Introduction of the Dimethoxyethyl Group: The dimethoxyethyl group can be introduced via alkylation reactions using dimethoxyethyl halides in the presence of a base.
Attachment of the Morpholine Sulfonyl Group: The morpholine sulfonyl group is typically introduced through sulfonylation reactions using morpholine and sulfonyl chlorides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(2,2-Dimethoxyethyl)-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can undergo reduction reactions, particularly at the sulfonyl group, using reducing agents like lithium aluminum hydride.
Substitution: The triazole ring and the aromatic ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions include disulfides, sulfonic acids, reduced sulfonyl derivatives, and various substituted triazole and aromatic compounds.
Scientific Research Applications
4-(2,2-Dimethoxyethyl)-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(2,2-dimethoxyethyl)-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites or alter receptor signaling pathways by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,2-Dimethoxyethyl)morpholine
- 5-(3-Morpholine-4-sulfonyl)phenyl-1,2,4-triazole
- 4H-1,2,4-Triazole-3-thiol derivatives
Uniqueness
4-(2,2-Dimethoxyethyl)-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C16H22N4O5S2 |
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Molecular Weight |
414.5 g/mol |
IUPAC Name |
4-(2,2-dimethoxyethyl)-3-(3-morpholin-4-ylsulfonylphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H22N4O5S2/c1-23-14(24-2)11-20-15(17-18-16(20)26)12-4-3-5-13(10-12)27(21,22)19-6-8-25-9-7-19/h3-5,10,14H,6-9,11H2,1-2H3,(H,18,26) |
InChI Key |
JZBNWTOYYPULHM-UHFFFAOYSA-N |
Canonical SMILES |
COC(CN1C(=NNC1=S)C2=CC(=CC=C2)S(=O)(=O)N3CCOCC3)OC |
Origin of Product |
United States |
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